3-(Bromomethyl)-3-(chloromethyl)oxetane

Descripción

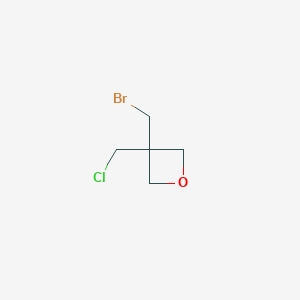

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)-3-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZYXGDOQLICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336133 | |

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35842-60-5 | |

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 3 Chloromethyl Oxetane

Established Synthetic Pathways to the Oxetane (B1205548) Ring System

The construction of the oxetane ring is a foundational aspect of synthesizing 3-(bromomethyl)-3-(chloromethyl)oxetane. The inherent ring strain in a four-membered ether makes its synthesis a challenge, often requiring specific strategies to favor the 4-exo-tet cyclization. acs.org

Cyclization Reactions and Precursor Transformations

The most prevalent and well-established method for forming the 3,3-disubstituted oxetane core is the intramolecular Williamson ether synthesis. emu.edu.tr This reaction typically involves the cyclization of a 1,3-diol precursor where one of the hydroxyl groups is converted into a good leaving group. For the synthesis of asymmetrically substituted oxetanes like the target compound, a stepwise approach is often necessary.

A plausible and documented pathway commences with a precursor already bearing one of the desired halogens. For instance, the synthesis of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) has been reported, starting from 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com In this reaction, the diol is cyclized in the presence of a base, such as sodium ethoxide, to form the oxetane ring with one remaining hydroxyl group. connectjournals.com

Another key precursor is 3,3-bis(hydroxymethyl)oxetane, which can be synthesized and then subjected to sequential halogenation. nih.govtcichemicals.com The synthesis of this diol can be achieved through various multi-step routes starting from diethyl malonate or other suitable precursors. acs.org

A well-documented synthesis for a related symmetrical compound, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), involves the cyclization of pentaerythritol (B129877) trichlorohydrin using a base like sodium hydroxide. wikipedia.orggoogle.com Similarly, 3,3-bis(bromomethyl)oxetane (B1265868) can be prepared, highlighting the general applicability of intramolecular cyclization for these types of structures. sigmaaldrich.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Compound | Starting Material(s) | Key Transformation | Reference(s) |

| (3-(Bromomethyl)oxetan-3-yl)methanol | 2,2-Bis(bromomethyl)propane-1,3-diol | Intramolecular Williamson ether synthesis | connectjournals.com |

| 3,3-Bis(hydroxymethyl)oxetane | Diethyl malonate or similar | Multi-step synthesis involving reduction | acs.orgnih.govtcichemicals.com |

| 3,3-Bis(chloromethyl)oxetane | Pentaerythritol trichlorohydrin | Intramolecular cyclization | wikipedia.orggoogle.com |

Halogenation Strategies for Bromomethyl and Chloromethyl Functionalities

To obtain the asymmetrically substituted this compound, selective halogenation is paramount. A logical approach is the conversion of the remaining hydroxyl group in a precursor like (3-(bromomethyl)oxetan-3-yl)methanol into a chloride.

This transformation can be achieved using standard chlorinating agents. For example, treating (3-(bromomethyl)oxetan-3-yl)methanol with a reagent such as thionyl chloride (SOCl₂) or a phosphorus chloride like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) would be expected to replace the hydroxyl group with a chlorine atom. This type of reaction is a common and effective method for converting primary alcohols to alkyl chlorides.

Alternatively, one could start with 3,3-bis(hydroxymethyl)oxetane and perform a two-step halogenation. This would require the selective protection of one hydroxyl group, followed by the halogenation of the unprotected hydroxyl group, deprotection, and then halogenation of the second hydroxyl group with a different halogenating agent. A more direct approach would be a selective monotosylation followed by nucleophilic substitution with a halide, and then conversion of the remaining alcohol to the other halide. acs.org However, achieving high selectivity in these steps can be challenging.

Novel Approaches in Monomer Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally friendly, and catalyst-driven processes.

Catalyst-Mediated Synthesis and Optimization

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the synthesis. In the context of the Williamson ether synthesis, phase-transfer catalysis (PTC) can be particularly beneficial. wikipedia.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous base and the organic substrate, often leading to higher yields and milder reaction conditions. For instance, tetrabutylammonium (B224687) bromide has been used as a phase-transfer catalyst in the synthesis of related azido-substituted oxetanes from BCMO. wikipedia.org

Furthermore, catalyst-mediated approaches for the formation of the oxetane ring itself are being explored. While not yet specifically reported for this compound, research into Lewis acid-catalyzed cyclizations and other novel catalytic systems for oxetane synthesis could pave the way for more efficient routes to this and other similar compounds. acs.org

Purification and Characterization Techniques for Monomer Purity Assessment

Ensuring the purity of this compound is crucial for its subsequent use, particularly in polymerization reactions where impurities can significantly affect the properties of the resulting polymer. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

The purification of the final product and its intermediates is typically achieved through standard laboratory techniques such as distillation, recrystallization, or column chromatography. emu.edu.trreachemchemicals.com Given that the final product is a mixed halogenated compound, it will likely have a different boiling point and polarity compared to the starting materials and symmetrical byproducts, which can be exploited for separation. reachemchemicals.com

The structural confirmation and purity assessment rely heavily on spectroscopic methods. While specific spectral data for this compound is not widely published, the expected analytical data can be inferred from its structure and comparison with related compounds.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations | Reference for Similar Compounds |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the methylene (B1212753) protons of the bromomethyl and chloromethyl groups, as well as the methylene protons of the oxetane ring. ¹³C NMR would show characteristic shifts for the carbons bearing the bromine and chlorine atoms, and the carbons of the oxetane ring. | connectjournals.comchemicalbook.comchemicalbook.com |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.47 g/mol for C₅H₈BrClO). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom. | connectjournals.commdpi.com |

| Gas Chromatography (GC) | GC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts. A halogen-specific detector (XSD) or a mass spectrometer (GC-MS) would be particularly effective for the analysis of this halogenated compound. | restek.comnih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic C-H stretching and bending vibrations, as well as C-O-C stretching of the ether linkage in the oxetane ring. | connectjournals.com |

The combination of these techniques provides a comprehensive assessment of the purity and confirms the chemical identity of the synthesized this compound.

Ring Opening Polymerization Rop of 3 Bromomethyl 3 Chloromethyl Oxetane

Mechanistic Investigations of 3-(Bromomethyl)-3-(chloromethyl)oxetane ROP

No specific mechanistic investigations for the ring-opening polymerization of this compound were found in the reviewed scientific literature. Research in this area has concentrated on symmetrically substituted analogs.

While CROP is a common method for polymerizing oxetanes, specific studies detailing the initiation pathways, propagating species, chain transfer, and termination reactions for this compound are not available. Research on compounds like 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) indicates that CROP proceeds via a tertiary oxonium ion intermediate, but the influence of mixed bromo- and chloro- substituents on this mechanism has not been reported. radtech.org

There is no published data on the specific initiation pathways or the nature of the propagating species for the CROP of this compound.

Detailed studies on chain transfer and termination reactions specific to the polymerization of this compound are absent from the current scientific literature.

The role and efficacy of various initiator-coinitiator systems (e.g., Lewis acids like BF₃·OEt₂) have been investigated for other oxetanes but not specifically for this compound. researchgate.net

No scholarly articles or data were found pertaining to the anionic ring-opening polymerization of this compound. Anionic polymerization of oxetanes is generally less common and more challenging than cationic methods. nih.gov

There is no available research on the coordination polymerization of this compound.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Kinetics and Thermodynamics of this compound ROP

The kinetics and thermodynamics of the ring-opening polymerization of oxetanes are governed by the significant ring strain of the monomer, which is approximately 107 kJ/mol for the unsubstituted oxetane (B1205548). wikipedia.org This high ring strain provides a strong thermodynamic driving force for polymerization.

Reaction Order and Rate Constant Determinations

Activation Energies and Enthalpies of Polymerization

The activation energy (Ea) represents the minimum energy required to initiate the polymerization reaction. For the thermal decomposition of a related energetic plasticizer, the activation energy was calculated to be approximately 140.50 kJ mol⁻¹ using the Kissinger method and 162.52 kJ mol⁻¹ through linear regression analysis. physchemres.org

The enthalpy of polymerization (ΔHₚ) is a measure of the heat released during the polymerization process and is directly related to the ring strain of the monomer. For the polymerization of 3-methyl-3-(phthalimidomethyl)oxetane, which undergoes a monomer-isomerization polymerization, the standard enthalpy change for the single ring-opening process was found to be -15.8 kJ mol⁻¹. figshare.com This value reflects the relief of ring strain upon polymerization. The NIST Chemistry WebBook provides condensed phase thermochemistry data for 3,3-bis(chloromethyl)oxetane, which can be a useful reference for estimating the thermodynamic parameters of its bromo-chloro analogue. nist.govnist.gov

Influence of Solvent Systems on Polymerization Kinetics

The choice of solvent can significantly impact the kinetics of cationic ROP. The solvent's polarity and its ability to solvate the propagating cationic species can influence the reaction rate and the stability of the active centers. For instance, the industrial production of poly(3,3-bis(chloromethyl)oxetane) is conducted in a mixture of methylene (B1212753) chloride and petrol. wikipedia.org In the ring-opening polymerization of 3-methyl-3-(phthalimidomethyl)oxetane, dichloromethane (B109758) was used as the solvent. figshare.com The nature of the ionic propagating chain end and its interaction with the solvent can range from a fully ionic to a nearly covalent character, which in turn affects the polymerization kinetics. diva-portal.org

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques are highly sought after as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

Quasiliving Cationic Polymerization Strategies

Quasiliving cationic polymerization of oxetanes aims to minimize irreversible termination and chain transfer reactions that are often prevalent in conventional cationic polymerization. This can be achieved by establishing a rapid and reversible equilibrium between dormant and active propagating species. The use of specific initiator systems and reaction conditions is crucial. For example, the controlled cationic polymerization of p-(chloromethyl)styrene was successfully achieved using an alcohol initiator and a highly oxophilic Lewis acid like BF₃·OEt₂. researchgate.net This system selectively activates the C-O bond, leading to a controlled polymerization process. researchgate.net While direct examples for this compound are not detailed in the provided results, similar strategies employing Lewis acids as catalysts could potentially lead to a quasiliving polymerization. wikipedia.org

Controlled Radical Polymerization (CRP) for Oxetane Functionalization

While the ring-opening of oxetanes primarily proceeds through a cationic mechanism, controlled radical polymerization (CRP) techniques can be employed for the functionalization of polymers containing oxetane moieties or for the synthesis of graft copolymers. researchgate.net For instance, Atom Transfer Radical Polymerization (ATRP) has been used to graft poly(methyl methacrylate) from a poly(p-chloromethyl styrene) macroinitiator. researchgate.net This approach allows for the combination of different polymerization mechanisms to create complex polymer architectures. Although CRP is not directly used for the ring-opening of the oxetane itself, it represents a powerful tool for modifying polymers derived from functional oxetanes like this compound, enabling the introduction of a wide range of functionalities. However, it is noted that controlled radical polymerization can suffer from the complexity of synthesis and the high purity requirements for raw materials. researchgate.net

Precision Polymerization Techniques for Macromolecular Control

The ring-opening polymerization (ROP) of oxetane derivatives is a significant area of research in polymer chemistry, allowing for the synthesis of polyethers with a variety of functional groups. While extensive research has been conducted on the polymerization of monomers like 3,3-bis(chloromethyl)oxetane (BCMO), specific and detailed research on the precision polymerization of this compound is not extensively documented in publicly available scientific literature. researchgate.netradtech.orgwikipedia.org However, principles from the controlled polymerization of structurally similar oxetanes can be extrapolated to understand the potential strategies for achieving macromolecular control over poly(this compound).

Precision polymerization techniques aim to control key aspects of the polymer structure, including molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group functionality. For the ROP of oxetanes, cationic ring-opening polymerization (CROP) is the most common and effective method. wikipedia.orgmdpi.com Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, is crucial for precision.

Cationic Ring-Opening Polymerization (CROP)

The CROP of oxetanes is typically initiated by Lewis acids or other cationic species. The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxetane ring, followed by nucleophilic attack of another monomer molecule on the α-carbon of the activated monomer, leading to ring opening and propagation. The propagating species is a tertiary oxonium ion. wikipedia.org

For a controlled polymerization of this compound, the choice of initiator and reaction conditions is paramount. Initiating systems that have been used for the controlled polymerization of other oxetanes, such as 3,3-bis(chloromethyl)oxetane, often involve a combination of a Lewis acid with a cocatalyst or a proton source. For instance, systems like triethylaluminum–water–acetylacetone have been used for the polymerization of related (chloromethyl)oxetanes. caltech.edu

Strategies for Achieving Macromolecular Control:

To achieve a high degree of control over the polymerization of this compound, several strategies could be employed, drawing parallels from studies on similar monomers:

Choice of Initiator/Catalyst System: The use of well-defined initiators that lead to a rapid and quantitative initiation step is critical. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used for oxetane polymerization. researchgate.net However, to achieve better control, more sophisticated initiating systems might be necessary. These could include combinations of Lewis acids with specific alcohols or the use of pre-formed carbocationic salts.

Reaction Temperature: The temperature of the polymerization plays a significant role. Lower temperatures generally suppress side reactions, such as chain transfer and termination, leading to a more controlled process and narrower molecular weight distributions.

Monomer and Initiator Purity: The presence of impurities, particularly water, can act as a chain transfer agent or a co-initiator, leading to a loss of control over the polymerization. Therefore, rigorous purification of the monomer, solvent, and initiator is essential for precision polymerization.

Expected Polymer Characteristics and Data:

In a controlled ROP of this compound, one would expect to obtain polymers with predictable molecular weights, determined by the monomer-to-initiator ratio, and a narrow polydispersity index (PDI), typically below 1.5.

While specific data for the polymerization of this compound is scarce, the following table illustrates hypothetical data that would be expected from a series of controlled polymerization experiments, based on findings for the closely related 3,3-bis(chloromethyl)oxetane (BCMO). researchgate.netwikipedia.org

| Entry | [M]/[I] Ratio | Initiator System | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |

| 1 | 50 | BF₃·OEt₂ / 1,4-Butanediol | -20 | >95 | 7,750 | 7,500 | 1.25 |

| 2 | 100 | BF₃·OEt₂ / 1,4-Butanediol | -20 | >95 | 15,500 | 14,800 | 1.30 |

| 3 | 200 | BF₃·OEt₂ / 1,4-Butanediol | -20 | >90 | 31,000 | 29,500 | 1.40 |

| 4 | 100 | BF₃·OEt₂ / 1,4-Butanediol | 0 | >95 | 15,500 | 16,200 | 1.65 |

Note: This table is illustrative and based on expected outcomes for a controlled polymerization. Mₙ (theoretical) is calculated as ([M]/[I]) × (Monomer Molecular Weight) + (Initiator Molecular Weight). The experimental values would be determined by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

The resulting poly(this compound) would be a functional polymer with pendant bromomethyl and chloromethyl groups. These groups offer sites for post-polymerization modification, allowing for the synthesis of a wide range of functional materials. The ability to precisely control the molecular weight and architecture of this polymer would be highly valuable for tailoring its properties for specific applications. Further research focusing specifically on the controlled polymerization of this compound is needed to establish optimal conditions and fully explore its potential.

Copolymerization Studies of 3 Bromomethyl 3 Chloromethyl Oxetane

Copolymerization with Other Oxetane (B1205548) Monomers

The ability of substituted oxetanes to copolymerize with other oxetane monomers allows for the synthesis of polyethers with finely tuned thermal and mechanical properties. This is achieved through both random and block copolymerization techniques, primarily via cationic ring-opening mechanisms.

Random copolymers of substituted oxetanes are synthesized by polymerizing a mixture of two or more oxetane monomers. The distribution of the monomer units along the polymer chain is determined by the respective monomer feed ratios and their reactivity ratios. For instance, studies on the copolymerization of oxetane (Ox) with 3,3-dimethyloxetane (B1346095) (DMOx) initiated by triethyloxonium (B8711484) tetrafluoroborate (B81430) show that the resulting copolymer has a microstructure consisting of different triad (B1167595) sequences (e.g., Ox-Ox-Ox, Ox-Ox-DMOx, DMOx-Ox-DMOx). researchgate.net The relative abundance of these sequences is in good agreement with values calculated from the reactivity parameters, indicating a random distribution without significant penultimate effects. researchgate.net

This principle extends to functionally substituted oxetanes. The copolymerization of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) results in random copolymers where the monomer units are distributed statistically along the chain. sigmaaldrich.com This approach is valuable for averaging the properties of the respective homopolymers, such as improving the mechanical strength or modifying the energetic characteristics of the final material. sigmaaldrich.comresearchgate.net The effectiveness of random copolymers in specific applications can sometimes surpass that of block copolymers, as they can create more entanglements at interfaces between different polymer phases. acs.org

Block copolymers are distinguished by long sequences, or "blocks," of one monomer followed by blocks of another. nih.gov The synthesis of oxetane-based block copolymers is effectively achieved through living cationic polymerization, where chain termination and transfer reactions are suppressed. acs.orgradtech.org This allows for the sequential addition of different monomers to the growing polymer chain.

A key strategy involves initiating the polymerization of one monomer to create a living homopolymer chain. Once this first monomer is consumed, a second monomer is introduced into the reactor, which then polymerizes from the active end of the first block, forming a diblock copolymer. acs.org For example, researchers have successfully synthesized block copolymers by first creating a living polymer of 1,3-dioxolane (B20135) (DOL) and then adding BCMO to the system. acs.org This sequential addition results in the formation of a DOL-BCMO block copolymer. acs.org This site transformation technique, where one propagating active center is converted to initiate the polymerization of a second monomer, is a powerful method for creating well-defined block copolymer architectures. acs.org

Copolymerization with Heterocyclic Monomers

The cationic ring-opening ability of 3-(bromomethyl)-3-(chloromethyl)oxetane allows it to be copolymerized with a variety of other heterocyclic monomers. This expands the range of accessible polymer structures to include poly(ether-ether), poly(ether-ester), and other functional copolymers.

Substituted oxetanes readily copolymerize with other cyclic ethers, such as tetrahydrofuran (B95107) (THF), via cationic polymerization. The copolymerization of BCMO and THF has been shown to yield amorphous polymers of high molecular weight when catalyzed by Friedel-Crafts catalysts like BF₃·(C₂H₅)₂O. rsc.org The solubility characteristics of the resulting polymers—soluble in chloroform (B151607) but insoluble in methanol—confirm the formation of true copolymers rather than a mixture of homopolymers. rsc.org Infrared spectroscopy analysis further supports the formation of random copolymers, as crystalline bands present in the homopolymer of THF are absent in the copolymer. rsc.org

While oxetanes are generally more basic and can be more reactive than epoxides in cationic polymerizations, their copolymerization is a viable method to modify polymer properties. fiveable.me The introduction of highly reactive epoxide comonomers can increase polymerization rates and final monomer conversion. fiveable.me For example, cycloaliphatic epoxides are known to have very high rates of ring-opening polymerization with minimal induction periods. fiveable.me

The synthesis of polyesters can be achieved through the ring-opening copolymerization (ROCOP) of cyclic ethers and cyclic anhydrides. rsc.orgwikipedia.org While this process has traditionally focused on epoxides, recent breakthroughs have enabled the precise, organobase-catalyzed ROCOP of oxetanes with cyclic anhydrides. rsc.orgwikipedia.org For example, using t-BuP₂ as a catalyst for the copolymerization of phthalic anhydride (B1165640) (PA) and trimethylene oxide (an unsubstituted oxetane), a perfectly alternating polyester (B1180765), P(PA-alt-TO), was obtained with controlled molecular weights and low dispersity. rsc.org Kinetic studies confirmed the living nature of this polymerization system. rsc.org

This methodology is highly versatile, tolerating a wide range of functional groups on both the anhydride and oxetane monomers. rsc.org Furthermore, this process can be combined with the ring-opening polymerization of other cyclic esters, such as δ-valerolactone or L-lactide, to produce novel polyester-based block copolymers in a one-pot synthesis. rsc.org This "self-switchable" polymerization expands the accessible range of polyester materials, creating opportunities for tailored thermal and mechanical properties. rsc.org Another approach involves the concurrent ring-opening polymerization of lactones and polycondensation with hydroxy-acid comonomers, which ultimately yields random copolymers after transesterification. chemrxiv.org

Reactivity Ratios and Copolymer Composition Control

The composition and microstructure of a copolymer are governed by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. These ratios compare the rate constant of a propagating chain ending in one monomer adding to another molecule of the same monomer versus adding to the other comonomer. The values of r₁ and r₂ dictate whether the resulting polymer will have a random, alternating, or blocky structure.

In the cationic copolymerization of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO, M₁) and tetrahydrofuran (THF, M₂) at 0°C using a BF₃·(C₂H₅)₂O catalyst, the monomer reactivity ratios were determined to be r₁ (BCMO) = 0.82 ± 0.05 and r₂ (THF) = 1.00 ± 0.05. rsc.org Since the product r₁r₂ is close to 1 (0.82), this system tends toward ideal random copolymerization. rsc.org In another relevant system, the copolymerization of oxetane (Ox) and 3,3-dimethyloxetane (DMOx), the reactivity ratios were found to be r(DMOx) = 0.95 and r(Ox) = 1.19, also indicating a tendency for random copolymer formation. researchgate.net

Control over the final copolymer composition can be challenging due to "composition drift," where one more reactive monomer is consumed faster, changing the feed ratio over the course of the reaction. To maintain a constant product composition, industrial processes may operate in a semi-batch mode, where the more reactive monomer is continuously added to the reactor to maintain a steady feed composition. Accurately determining reactivity ratios is crucial for implementing such control strategies and for predicting the final polymer properties.

Synthesis of Advanced Copolymer Architectures

The creation of advanced copolymer architectures from this compound hinges on the principles of controlled/living polymerization, which allow for the precise regulation of polymer chain growth and composition. Cationic ring-opening polymerization is the predominant method for oxetane derivatives, offering the potential to synthesize well-defined and complex structures. The distinct reactivity of the bromomethyl and chloromethyl groups can be exploited to introduce further complexity and functionality into the resulting polymers.

Gradient and Alternating Copolymers

Gradient and alternating copolymers represent two distinct classes of linear copolymers where the monomer units are arranged in a specific sequence along the polymer chain. The synthesis of such structures is governed by the reactivity ratios of the comonomers.

Gradient Copolymers: In a gradient copolymer, the composition of the comonomers changes gradually along the polymer chain. This can be achieved by controlling the feed ratio of the comonomers during the polymerization process. For the synthesis of a gradient copolymer of this compound with another monomer, such as tetrahydrofuran (THF), a semi-batch process can be employed. This involves the gradual addition of one monomer to the polymerization of the other. The differing reactivities of the monomers are crucial for the formation of a gradient structure. For instance, if this compound is more reactive, it will be incorporated into the polymer chain at a higher rate initially, and as its concentration decreases, the less reactive comonomer will be incorporated more frequently.

| Parameter | Value | Comment |

| Monomer 1 | This compound | Higher reactivity |

| Monomer 2 | Tetrahydrofuran (THF) | Lower reactivity |

| Initiator | BF₃·OEt₂ | Common cationic initiator |

| Polymerization Method | Semi-batch | Gradual addition of THF |

| Resulting Architecture | Gradient Copolymer | Composition varies along the chain |

Alternating Copolymers: An alternating copolymer consists of a regular ...-A-B-A-B-... sequence of two different monomer units. The formation of perfectly alternating copolymers is rare and typically requires specific monomer pairs with a strong tendency to cross-propagate rather than homopolymerize. The reactivity ratios (r₁ and r₂) for such a system would both be close to zero. For this compound, achieving a perfectly alternating structure with a comonomer like an epoxide could be challenging. However, quasi-alternating structures can be obtained by carefully selecting comonomers where the cross-propagation is significantly favored over homopolymerization. For example, copolymerization with a cyclic anhydride under specific catalytic conditions can lead to alternating polyester-ethers.

| Parameter | Value | Significance |

| Monomer 1 (M₁) | This compound | Oxetane monomer |

| Monomer 2 (M₂) | Phthalic Anhydride | Cyclic anhydride comonomer |

| Reactivity Ratio (r₁) | r₁ ≈ 0 | Low tendency for M₁ to add to a growing chain ending in M₁ |

| Reactivity Ratio (r₂) | r₂ ≈ 0 | Low tendency for M₂ to add to a growing chain ending in M₂ |

| Resulting Copolymer | P(BCMO-alt-PA) | Alternating polyester-ether |

Star, Brush, and Dendritic Polymer Structures Incorporating the Monomer

Non-linear polymer architectures such as star, brush, and dendritic polymers can be synthesized using this compound as a key building block, leveraging its reactive side groups for further branching or functionalization.

Star Polymers: Star polymers consist of several linear polymer chains (arms) linked to a central core. A common method to synthesize star polymers with arms of poly[this compound] is the "core-first" approach. This involves using a multifunctional initiator (the core) from which the polymer arms grow via CROP. The number of arms corresponds to the number of initiating sites on the core molecule. For instance, a trifunctional initiator like trimethylolpropane (B17298) can be used to grow a three-arm star polymer. The terminal groups of the arms would retain the bromomethyl and chloromethyl functionalities for potential further reactions.

| Parameter | Description |

| Core Molecule | Trimethylolpropane (TMP) |

| Monomer | This compound |

| Polymerization | Cationic Ring-Opening Polymerization |

| Resulting Architecture | 3-Arm Star Polymer |

Brush Copolymers: Brush copolymers, also known as comb polymers, consist of a linear polymer backbone with polymeric side chains grafted onto it. To incorporate this compound into a brush architecture, one could first synthesize a linear polymer backbone with initiating sites along its chain. For example, a polymer with pendant hydroxyl groups could be modified to create cationic initiating sites. Subsequently, the "grafting-from" method can be used, where the CROP of this compound is initiated from these sites, resulting in a brush copolymer with dense poly[this compound] side chains.

Dendritic Polymers: Dendritic polymers are highly branched, tree-like macromolecules. Hyperbranched polymers, a class of dendritic polymers, can be synthesized in a one-pot reaction from an AB₂-type monomer, where 'A' and 'B' are functional groups that can react with each other. While this compound is not an AB₂ monomer itself, it can be used to build dendritic structures. For example, a hyperbranched core could be synthesized from a monomer like 3-ethyl-3-(hydroxymethyl)oxetane. rsc.org The peripheral hydroxyl groups of this hyperbranched polymer can then be used to initiate the polymerization of this compound, creating a highly branched, multi-arm star-like structure with a dendritic core. researchgate.net The resulting polymer would have a high density of reactive bromomethyl and chloromethyl groups on its periphery.

| Architecture | Synthetic Strategy | Key Features of Resulting Polymer |

| Star Polymer | "Core-first" with multifunctional initiator | Well-defined number of arms, reactive terminal groups |

| Brush Copolymer | "Grafting-from" a functional backbone | High density of polymeric side chains |

| Dendritic Polymer | Polymerization from a hyperbranched core | Globular shape, high density of surface functional groups |

Post Polymerization Modification and Functionalization of Poly 3 Bromomethyl 3 Chloromethyl Oxetane and Its Copolymers

Nucleophilic Substitution Reactions of Halogen Moieties

The pendant halomethyl groups are susceptible to nucleophilic substitution, a fundamental reaction class for polymer modification. This approach allows for the direct replacement of the halogen atoms with various nucleophiles, thereby introducing new functionalities onto the polymer backbone.

The conversion of the halogen groups to hydroxyl and amine functionalities is a common strategy to impart hydrophilicity, reactivity, and specific binding capabilities to the polymer.

Hydroxylation: The introduction of hydroxyl groups can be achieved by reacting the polymer with hydroxide sources or protected hydroxylamine derivatives. These reactions typically proceed via an SN2 mechanism. The resulting poly(β-hydroxyl amine)s or related structures can serve as precursors for further modifications or be used in applications requiring hydrogen bonding capabilities. researchgate.net The presence of tertiary amines in the polymer backbone, which can be introduced similarly, makes them promising for biomaterials due to their pH responsiveness. researchgate.net

Amination: The reaction with primary or secondary amines introduces amino groups, which can alter the polymer's solubility and provide sites for further chemical reactions, such as amidation or conjugation with biomolecules. The reaction of epoxy groups with poly-carboxylic acids can generate secondary hydroxyls in the beta position relative to a tertiary amine, which can participate in further reactions. researchgate.net Poly(amidoamine) (PAMAM) dendrimers with terminal hydroxyl groups have been explored for applications like CO2 capture. researchgate.net

| Reagent | Functional Group Introduced | Typical Conditions | Resulting Polymer Characteristics |

| Sodium Hydroxide | Hydroxyl (-OH) | Aqueous or alcoholic solvent, heat | Increased hydrophilicity, sites for esterification |

| Ammonia | Primary Amine (-NH2) | Pressurized reactor, solvent | Basic properties, sites for amidation |

| Primary/Secondary Amines (R-NH2, R2NH) | Secondary/Tertiary Amine | Organic solvent, base | Altered solubility, pH-responsiveness |

This table represents typical nucleophilic substitution reactions applicable to halogenated polymers.

Thiolation: The reaction with thiols or thiolates is an efficient method for introducing sulfur-containing moieties. nih.gov The high nucleophilicity of the thiolate anion facilitates the displacement of the halide ions. This modification can be used to create polymers with enhanced adhesive properties, metal-binding capabilities, or sites for subsequent thiol-ene "click" reactions. Derivatization reagents for thiols often contain functional groups like N-substituted maleimide or active halogens that react with the thiol group. nih.gov

Carboxylation: The introduction of carboxylic acid groups can be accomplished through reaction with carboxylate nucleophiles, such as the salt of a protected hydroxy acid, followed by deprotection. This modification imparts acidic properties to the polymer, making it pH-responsive and capable of forming ionic cross-links or participating in esterification and amidation reactions. A common method for derivatizing carboxylic acids is amidation. nih.gov To overcome issues in analysis, such as poor chromatographic behavior or weak ionization in mass spectrometry, targeted chemical modification and derivatization are employed. nih.govmdpi.com

| Reagent | Functional Group Introduced | Typical Conditions | Resulting Polymer Characteristics |

| Sodium hydrosulfide (NaSH) | Thiol (-SH) | Polar aprotic solvent | Metal-binding, sites for thiol-click chemistry |

| Sodium Salt of a Carboxylic Acid (R-COONa) | Ester (-O-CO-R) | Phase-transfer catalysis or polar aprotic solvent | Can be hydrolyzed to introduce carboxylic acid groups |

| Sodium cyanide followed by hydrolysis | Carboxylic Acid (-COOH) | Two-step process | Acidic properties, pH-responsiveness |

This table outlines common derivatization strategies for introducing thiol and carboxylic acid functionalities.

Click Chemistry Applications on Halogenated Polymer Backbones

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org These reactions are particularly valuable in polymer science for their efficiency in coupling large macromolecules and performing quantitative side-chain modifications. ugent.be For halogenated polymers like poly(3-(bromomethyl)-3-(chloromethyl)oxetane), the initial step often involves converting the halide into a "clickable" functional group, such as an azide or an alkyne.

The CuAAC reaction is the most prominent example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.govsigmaaldrich.com To utilize this reaction, the pendant bromomethyl or chloromethyl groups must first be converted to either azides or alkynes.

Azidation: The halogen groups can be readily converted to azide groups via nucleophilic substitution with sodium azide (NaN3). This transformation is often highly efficient and provides the necessary functionality for the CuAAC reaction. researchgate.net

Alkynation: Introduction of a terminal alkyne can be achieved by reacting the polymer with an appropriate alkynyl nucleophile, such as the anion of a protected propargyl alcohol or amine, followed by deprotection.

Once the polymer backbone is functionalized with azides or alkynes, it can be reacted with a variety of small molecules or other polymers bearing the complementary functional group. This modular approach allows for the synthesis of a wide range of complex and well-defined polymer architectures. researchgate.netnih.gov The CuAAC reaction is known for its high efficiency, functional group tolerance, and mild reaction conditions, often proceeding at room temperature in aqueous media. researchgate.net

Thiol-ene and thiol-yne reactions are another set of powerful click reactions that proceed via a radical-mediated or nucleophilic pathway. rsc.org

Thiol-Ene Reaction: This reaction involves the addition of a thiol to an alkene (ene). illinois.edu To apply this to the poly(oxetane) backbone, the halogen groups must first be converted to alkenes. This can be achieved, for example, by substitution with an allyl-containing nucleophile. The subsequent radical-initiated addition of a functional thiol proceeds with high efficiency and is not sensitive to oxygen. researchgate.net This method is widely used for post-polymerization functionalization and creating biohybrids. illinois.edu

Thiol-Yne Reaction: This reaction involves the sequential addition of two thiol molecules to an alkyne (yne), resulting in a dithioether linkage. researchgate.netacs.org Similar to CuAAC, this requires the initial introduction of alkyne functionalities onto the polymer. The thiol-yne reaction can be initiated by radicals or bases and offers a route to create polymers with higher cross-linking density compared to thiol-ene systems. researchgate.netacs.org

| Click Reaction | Required Backbone Modification | Key Features |

| CuAAC | Azide or Alkyne | High efficiency, forms stable triazole ring, wide functional group tolerance. organic-chemistry.orgnih.gov |

| Thiol-Ene | Alkene (Ene) | Radical or nucleophilic mechanism, oxygen tolerant, forms thioether linkage. researchgate.net |

| Thiol-Yne | Alkyne (Yne) | Can add two thiols per alkyne, leads to higher cross-link density. acs.org |

This table compares the major click chemistry reactions applicable for functionalizing the polymer backbone after initial modification.

Cross-Linking Strategies Utilizing Bromine and Chlorine Groups

The presence of two reactive halomethyl groups on each repeating unit makes poly(this compound) an excellent candidate for cross-linking. Cross-linking transforms the soluble thermoplastic polymer into an insoluble and infusible thermoset network, significantly enhancing its mechanical properties, thermal stability, and chemical resistance.

Cross-linking can be achieved by reacting the polymer with difunctional or polyfunctional nucleophiles. These cross-linking agents can form covalent bonds with the halomethyl groups on different polymer chains, creating a three-dimensional network.

Common Cross-linking Agents and Mechanisms:

Diamines: Reagents like hexamethylenediamine can react with the halomethyl groups on adjacent chains, forming stable amine linkages.

Dithiols: Aliphatic or aromatic dithiols can displace the halides to form thioether cross-links. This reaction is typically efficient and leads to flexible networks.

Dicarboxylates: The salts of dicarboxylic acids can react to form diester cross-links, which may be desirable for creating biodegradable or hydrolytically cleavable networks.

Bisphenols: Under basic conditions, the phenoxide ions of bisphenols can act as nucleophiles to form ether linkages between chains.

The density of the cross-links can be controlled by adjusting the stoichiometry of the cross-linking agent and the reaction conditions. The differential reactivity of the C-Br and C-Cl bonds might also be exploited to develop multi-stage curing processes, where an initial network is formed through the more reactive bromide, followed by a second cross-linking step involving the chloride at higher temperatures or with a more potent nucleophile. Investigating the formation mechanism of these cross-linked networks is crucial for regulating the final mechanical properties of the material. nih.gov

Formation of Network Structures and Gels

The pendant bromomethyl and chloromethyl groups on the poly(BCMO) backbone are susceptible to nucleophilic substitution reactions, making them ideal sites for cross-linking to form three-dimensional network structures and gels. By reacting the polymer with multifunctional nucleophiles, covalent bonds are formed between polymer chains, leading to materials with altered solubility, swelling behavior, and mechanical properties.

The choice of cross-linking agent dictates the nature of the resulting network. Difunctional nucleophiles, such as diamines, dithiols, or diols, can effectively bridge polymer chains. For instance, reaction with a diamine like 1,6-hexanediamine would result in the formation of stable amine linkages, yielding a chemically cross-linked gel. The density of these cross-links can be controlled by adjusting the stoichiometry of the cross-linking agent relative to the reactive halide groups on the polymer.

The formation of these networks transforms the soluble linear polymer into an insoluble, swellable gel. The extent of swelling in a given solvent is inversely proportional to the cross-link density; a higher degree of cross-linking results in a tighter network that restricts the uptake of solvent molecules. This property is critical for applications such as absorbent materials or matrices for controlled release.

Table 1: Potential Cross-Linking Agents for Poly(BCMO) and Resulting Network Linkages

| Cross-Linking Agent | Formula | Functional Group | Resulting Linkage |

|---|---|---|---|

| 1,6-Hexanediamine | H₂N(CH₂)₆NH₂ | Amine | Secondary Amine |

| 1,4-Butanedithiol | HS(CH₂)₄SH | Thiol | Thioether |

| Ethylene glycol | HO(CH₂)₂OH | Hydroxyl | Ether |

| Sodium sulfide | Na₂S | Sulfide | Thioether |

This table presents potential cross-linking strategies based on established nucleophilic substitution chemistry.

Dual-Cure Systems for Controlled Cross-Linking

A significant advantage of the poly(BCMO) structure is the differential reactivity of the bromomethyl and chloromethyl groups. The carbon-bromine (C-Br) bond is generally more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine (C-Cl) bond. This difference in reactivity can be exploited to create dual-cure systems, allowing for sequential cross-linking and precise temporal and spatial control over the formation of the polymer network.

In a typical dual-cure process, the first curing stage would involve a selective reaction of the more reactive bromomethyl groups under mild conditions (e.g., lower temperature or a weaker nucleophile). This initial reaction can lead to a partially cross-linked, handleable material, often referred to as a "B-stage" material. The second curing stage is then triggered by applying a different stimulus, such as higher temperature or a more potent nucleophile, to react the remaining, less reactive chloromethyl groups. This second stage completes the cross-linking process, locking in the final properties of the material.

This stepwise curing is highly advantageous in applications like adhesives and coatings, where an initial, partial cure allows for proper positioning and handling before the final, permanent bond is formed.

Table 2: Conceptual Two-Stage Dual-Cure Process for Poly(BCMO)

| Curing Stage | Target Group | Reaction Conditions | Nucleophile Example | Outcome |

|---|---|---|---|---|

| Stage 1 | -CH₂Br | Mild (e.g., 40°C) | Sodium thiophenoxide | Formation of a soft, partially cross-linked gel. |

| Stage 2 | -CH₂Cl | Harsher (e.g., 100°C) | 1,6-Hexanediamine | Formation of a rigid, fully cross-linked thermoset. |

This table illustrates a hypothetical dual-cure system, leveraging the differential reactivity of the C-Br and C-Cl bonds.

Grafting-From and Grafting-To Approaches for Surface Modification

Surface modification is a powerful technique to alter the surface properties of a material, such as wettability, biocompatibility, or adhesion, without changing its bulk characteristics. nih.gov The reactive handles on poly(BCMO) make it an excellent candidate for surface modification using both "grafting-to" and "grafting-from" methodologies. nih.gov

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups onto the poly(BCMO) backbone. wikipedia.orgcmu.edu For example, a polymer such as poly(ethylene glycol) (PEG) with a terminal nucleophilic group (e.g., an alkoxide or amine) can be reacted with the halomethyl groups on the poly(BCMO) surface. This reaction covalently tethers the PEG chains to the surface, which can be used to improve biocompatibility or reduce protein adsorption. nih.gov This method allows for precise characterization of the polymer to be grafted before the attachment reaction. mdpi.com A similar strategy has been successfully employed for the chemical modification of poly(epichlorohydrin), a polymer with a comparable reactive chloromethyl group. mdpi.com

The "grafting-from" approach involves first modifying the halomethyl groups on the poly(BCMO) backbone to create initiator sites. cmu.edu Subsequently, monomers are polymerized directly from these sites, growing the new polymer chains from the surface. For instance, the chloromethyl groups can be converted into atom transfer radical polymerization (ATRP) initiators. This allows for the controlled growth of a wide variety of polymer brushes from the poly(BCMO) backbone, offering dense and well-defined surface layers. This technique provides excellent control over the density of the grafted chains.

Preparation of Polymeric Scaffolds with Tunable Functionality

Polymeric scaffolds serve as temporary templates for tissue regeneration, providing mechanical support and guiding cell growth. nih.gov The ability to form cross-linked networks and undergo surface functionalization makes poly(BCMO) a promising material for fabricating scaffolds with tunable properties.

The mechanical properties and degradation rate of a scaffold are critical for its function and can be tailored by controlling the cross-link density of the poly(BCMO) network. A higher cross-link density will result in a stiffer, more robust scaffold that degrades more slowly, which may be suitable for bone tissue engineering. mdpi.com Conversely, a lower cross-link density yields a more flexible and faster-degrading scaffold, potentially applicable for soft tissue regeneration. The dual-cure capability discussed previously could allow for the fabrication of scaffolds with complex, spatially defined mechanical properties.

Furthermore, the functionality of the scaffold surface can be precisely controlled through grafting techniques. By grafting specific polymers or biomolecules, the scaffold's interaction with its biological environment can be fine-tuned. For example, grafting hydrophilic polymers like poly(ethylene glycol) can enhance the scaffold's wettability and biocompatibility, while grafting peptides containing cell-adhesion motifs (e.g., RGD sequences) can promote specific cell attachment and proliferation. mdpi.com This combination of bulk property tuning via cross-linking and surface property tuning via grafting enables the creation of highly sophisticated polymeric scaffolds designed for specific regenerative medicine applications.

Table 3: Tuning Scaffold Properties through Poly(BCMO) Modification

| Desired Property | Modification Strategy | Mechanism |

|---|---|---|

| Increased Stiffness | High-density cross-linking | Creates a rigid 3D network with restricted chain mobility. |

| Enhanced Flexibility | Low-density cross-linking | Creates a softer network with greater chain mobility. |

| Improved Biocompatibility | "Grafting-to" of PEG | Creates a hydrophilic, protein-repellent surface. |

| Promoted Cell Adhesion | "Grafting-from" polymers with pendant RGD peptides | Presents specific binding sites for cell surface integrins. |

Macromolecular Architecture and Structure Property Relationships of Polymers Derived from 3 Bromomethyl 3 Chloromethyl Oxetane

Control over Polymer Chain Length and Dispersity

The primary method for the synthesis of polyethers from oxetane (B1205548) monomers is cationic ring-opening polymerization (CROP). The control over polymer chain length (molecular weight) and dispersity (polydispersity index, PDI) in the polymerization of 3-(bromomethyl)-3-(chloromethyl)oxetane is crucial for tailoring the final material properties. This control is typically achieved by careful selection of the initiator, co-initiator (if any), monomer concentration, and reaction temperature.

Living cationic polymerization techniques offer the most precise control over these parameters. In such systems, the rate of initiation is much faster than the rate of propagation, and chain-transfer and termination reactions are effectively absent. For oxetane polymerizations, common initiators include Lewis acids (e.g., BF₃·OEt₂, SbF₅) and pre-formed oxonium salts. The use of a proton trap or a common ion salt can further suppress side reactions, leading to polymers with narrow molecular weight distributions.

The relationship between the number-average degree of polymerization (DPn) and the monomer-to-initiator ratio ([M]/[I]) is a key indicator of a controlled polymerization. In an ideal living polymerization, DPn is directly proportional to [M]/[I]. The data in the table below, while hypothetical for the specific monomer , illustrates the expected trend in a controlled CROP of an oxetane.

Table 1: Hypothetical Data for Controlled CROP of this compound

| [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 50 | 10,975 | 10,500 | 1.15 |

| 100 | 21,950 | 21,000 | 1.12 |

| 200 | 43,900 | 42,500 | 1.18 |

| 500 | 109,750 | 105,000 | 1.25 |

This data is illustrative and based on typical results for living cationic polymerization of substituted oxetanes.

Microstructural Analysis of Homopolymers and Copolymers

The microstructure of polymers derived from this compound is a critical determinant of their physical and chemical properties. This includes the regioselectivity and stereoregularity of the homopolymer and the sequence distribution in its copolymers.

Regioselectivity and Stereoregularity in ROP

The monomer this compound is unsymmetrically substituted at the C3 position. During CROP, the active center is a tertiary oxonium ion. The incoming monomer, acting as a nucleophile, can attack either of the two methylene (B1212753) carbons of the oxonium ion ring, leading to ring opening. Due to the electronic and steric similarity of the bromomethyl and chloromethyl groups, the regioselectivity of this attack is expected to be nearly random. This would result in a polymer chain with a random distribution of units where the ether linkage is formed through the carbon that was originally bonded to the bromomethyl group and units where it is formed through the carbon that was originally bonded to the chloromethyl group.

Since the this compound monomer is achiral and does not generate a chiral center upon polymerization, the resulting homopolymer is atactic and does not exhibit stereoregularity.

Sequence Distribution in Copolymers

When this compound is copolymerized with other oxetane monomers, the sequence distribution of the monomer units along the polymer chain is determined by the reactivity ratios of the comonomers. In a cationic copolymerization, the reactivity ratios (r₁ and r₂) are influenced by the relative basicities and steric hindrances of the monomers.

Given the similar electronic nature of the bromomethyl and chloromethyl groups to other haloalkyl or alkyl groups, it is anticipated that the reactivity of this compound in copolymerizations would be comparable to other 3,3-disubstituted oxetanes. If the reactivity ratios are close to unity (r₁ ≈ r₂ ≈ 1), a random copolymer is formed. If one reactivity ratio is significantly larger than the other, a blocky or alternating structure may be favored. For most oxetane copolymerizations, random or statistically random copolymers are common.

Influence of Halogen Functionality on Macromolecular Conformation

The presence of the bulky and polar bromomethyl and chloromethyl side groups has a significant impact on the macromolecular conformation of the resulting polymer chains in both solution and the solid state. The carbon-bromine bond is longer and more polarizable than the carbon-chlorine bond, which may introduce localized conformational differences.

In solution, the polymer chains are expected to adopt a random coil conformation. The size of the random coil, as quantified by the radius of gyration, will be influenced by the solvent quality and the intrinsic chain stiffness. The steric hindrance and dipole-dipole interactions between the adjacent halogenated side groups will restrict the rotation around the backbone ether linkages, leading to a more extended and stiffer chain compared to a simple poly(oxetane).

In the solid state, these intramolecular and intermolecular interactions will play a crucial role in determining the chain packing and morphology. The different sizes of the bromine and chlorine atoms will likely disrupt the regular packing that might be observed in a polymer with identical side groups, such as poly(3,3-bis(chloromethyl)oxetane).

Crystallinity and Morphological Studies of Polymer Materials

Polymers derived from 3,3-disubstituted oxetanes are often semi-crystalline. The ability of the polymer chains to pack into an ordered crystalline lattice is highly dependent on the nature and regularity of the side groups. For poly(this compound), the random placement of the bromomethyl and chloromethyl groups along the polymer backbone is expected to significantly reduce the degree of crystallinity compared to its symmetric counterparts, poly(3,3-bis(bromomethyl)oxetane) and poly(3,3-bis(chloromethyl)oxetane).

The presence of two different halogens introduces a degree of disorder that hinders the efficient packing required for crystallization. This is analogous to the reduction in crystallinity observed in random copolymers compared to their respective homopolymers. Consequently, poly(this compound) is likely to be a largely amorphous polymer with potentially small, imperfect crystalline domains.

Differential Scanning Calorimetry (DSC) would be a key technique to study the thermal transitions of this polymer. A typical DSC thermogram would be expected to show a glass transition temperature (Tg) and potentially a broad, low-enthalpy melting transition (Tm), indicative of a low degree of crystallinity. The Tg would be relatively high due to the bulky side groups restricting chain mobility.

X-ray diffraction (XRD) studies would likely reveal a broad amorphous halo with potentially weak, broad crystalline reflections, confirming the predominantly amorphous nature of the material. The morphology of any crystalline regions, as observed by techniques like polarized optical microscopy or transmission electron microscopy, would likely consist of small, poorly organized crystallites.

Advanced Polymeric Materials and Emerging Applications

Functional Polymeric Networks and Hydrogels

There is a significant lack of specific research on the use of 3-(Bromomethyl)-3-(chloromethyl)oxetane in the development of functional polymeric networks and hydrogels. However, the presence of both bromomethyl and chloromethyl functional groups offers a theoretical basis for its potential in creating cross-linked polymer networks. These pendant halomethyl groups can undergo nucleophilic substitution reactions, allowing for the grafting of other molecules or cross-linking between polymer chains.

The analogous monomer, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), is known to be a precursor for energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO) through the substitution of chloride with azide ions. wikipedia.org This demonstrates the reactivity of the halomethyl groups for post-polymerization modification. A similar approach could theoretically be applied to polymers derived from this compound to introduce various functionalities, leading to networks with tailored properties.

Regarding hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, there is no available literature on their synthesis from this compound. The development of hydrogels would depend on the successful cross-linking of the polyether backbone and the hydrophilic/hydrophobic balance of the resulting network.

Polymer Electrolytes and Ion-Conducting Materials

The application of polymers derived from this compound in polymer electrolytes and ion-conducting materials is another area with no direct research findings. Polymer electrolytes typically consist of a polymer host and a salt, where the polymer matrix facilitates ion transport. The polyether backbone of a polymerized oxetane (B1205548) could theoretically coordinate with cations, similar to how poly(ethylene oxide) (PEO) functions in lithium-ion batteries.

However, the bulky and relatively non-polar bromomethyl and chloromethyl side groups might hinder the necessary chain flexibility and ion mobility, which are crucial for efficient ion conduction. Research on other functionalized polyoxetanes would be necessary to determine if modifications of the pendant groups could enhance ion conductivity, but such studies involving this compound have not been reported.

Materials for Optical and Electronic Applications

There is no scientific literature available that details the use of this compound for developing materials with specific optical and electronic applications. The properties of a polymer in these applications are highly dependent on its chemical structure, including the presence of chromophores, conjugated systems, and groups that influence the refractive index or dielectric constant.

The basic polyether chain resulting from the ring-opening polymerization of this compound does not inherently possess the electronic structure typically associated with optically or electronically active polymers. Post-polymerization modification of the pendant halomethyl groups would be required to introduce such functionalities. For instance, attaching chromophoric or electroactive moieties could be a potential route, but this remains a theoretical possibility without experimental evidence.

Precursors for Carbonaceous Materials and Ceramics

The use of polymers derived from this compound as precursors for carbonaceous materials or ceramics is not documented in the available literature. The process of converting a polymer into a carbonaceous material or a ceramic typically involves high-temperature pyrolysis under a controlled atmosphere. The yield and properties of the final material are dictated by the elemental composition and thermal degradation behavior of the precursor polymer.

While the pyrolysis of halogenated organic compounds can be complex, potentially leading to the formation of carbon materials with some degree of halogen doping, no studies have been published on the pyrolysis of poly(this compound) for this purpose.

Polymer Composites and Nanocomposites

While specific studies on polymer composites and nanocomposites using a matrix of poly(this compound) are not available, insights can be drawn from the commercial polymer Penton, which is a polyether derived from 3,3-bis(chloromethyl)oxetane (BCMO). wikipedia.orgradtech.org Penton was known for its high heat-distortion temperature, low water absorption, and excellent chemical resistance. wikipedia.org These properties are generally desirable for a matrix material in composites, as they can impart thermal stability and durability to the final product.

The pendant bromomethyl and chloromethyl groups on a polymer derived from this compound could potentially offer sites for interaction or covalent bonding with the surface of nanoparticles or reinforcing fibers. This could lead to improved interfacial adhesion and enhanced mechanical properties of the resulting composite or nanocomposite. However, without experimental data, this remains a speculative advantage. The interaction between the polymer and various nanofillers would need to be investigated to validate this potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-3-(chloromethyl)oxetane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination or chlorination of oxetane derivatives. For example, cyclic ethers like oxetane can be converted to dibromo analogs using brominating agents in dry chloroform under mild conditions . Optimization involves controlling stoichiometry (e.g., molar ratios of halogenating agents) and reaction time to minimize side products. Solvent choice (e.g., non-polar solvents for better halogenation efficiency) and temperature (typically 0–25°C) are critical for selectivity .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming substitution patterns on the oxetane ring. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to assess purity, especially to detect residual halogenating agents. Differential Scanning Calorimetry (DSC) can identify thermal stability issues, which are common in halogenated oxetanes due to potential ring-opening reactions .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, as halogenated oxetanes may release toxic fumes upon decomposition. Store the compound below 4°C in a sealed container away from oxidizing agents. Emergency procedures include immediate washing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in copolymerization reactions?

- Methodological Answer : The dual halogen substituents introduce steric hindrance, reducing the reactivity ratio () of the monomer in copolymerization. For example, copolymerization with 3,3-dimethyloxetane shows lower values compared to unsubstituted oxetanes, as bromine and chlorine groups destabilize the transition state. Electronic effects (e.g., electron-withdrawing halogens) further polarize the oxetane ring, altering propagation kinetics. Kinetic studies via ¹H NMR or FTIR can quantify these effects .

Q. What strategies resolve contradictions in reported reactivity data for halogenated oxetanes in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst selection. For instance, palladium-catalyzed cross-coupling may fail in polar aprotic solvents due to catalyst poisoning by halides. Systematic studies using Design of Experiments (DoE) can isolate variables like catalyst loading (e.g., 1–5 mol% Pd), ligand type (e.g., bipyridyl vs. phosphine), and solvent (e.g., THF vs. DMF). Comparative kinetic profiling under inert atmospheres (N₂/Ar) is recommended to minimize oxidative side reactions .

Q. How can the thermal stability of this compound be enhanced for high-temperature applications?

- Methodological Answer : Stabilization strategies include incorporating bulky substituents (e.g., tert-butyl groups) adjacent to the halogens to sterically hinder ring-opening. Thermogravimetric Analysis (TGA) under nitrogen can identify decomposition thresholds. Co-polymerization with thermally stable monomers (e.g., fluorinated oxetanes) or additives like radical scavengers (e.g., BHT) can extend stability up to 150°C .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Bromine’s higher leaving-group ability (vs. chlorine) directs nucleophilic attack preferentially to the bromomethyl site. Density Functional Theory (DFT) calculations can model transition states to confirm this trend. Experimental validation involves competing reactions with nucleophiles (e.g., NaN₃ or KSCN) in controlled environments, analyzed via LC-MS to quantify substitution ratios .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for halogenated oxetane derivatives under similar conditions?

- Methodological Answer : Variations often stem from trace moisture, which hydrolyzes halogens to alcohols. Rigorous drying of solvents (e.g., molecular sieves in chloroform) and substrates is essential. Replicate experiments with Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O). Contradictions in copolymerization yields may also arise from differences in initiator purity (e.g., BF₃·OEt₂ vs. H⁺ catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.